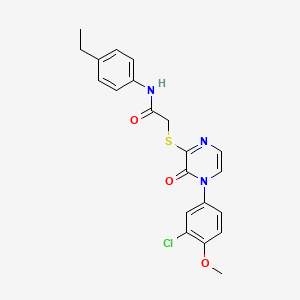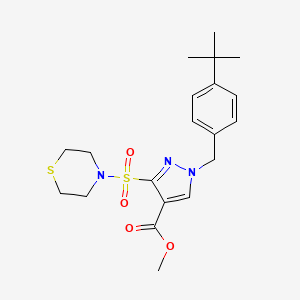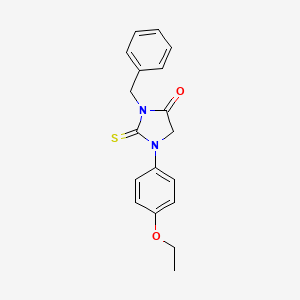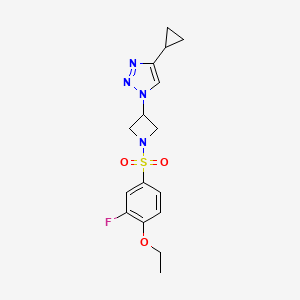
4-cyclopropyl-1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclopropyl-1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C16H19FN4O3S and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Research in the field of chemistry has explored the synthesis of various triazole derivatives due to their prominent biological activities. For example, the synthesis of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole derivatives was achieved via a semi Hantzsch cyclization, demonstrating significant antioxidant activity in DPPH and ABTS assays. These compounds exhibit moderate to high antioxidant activity and moderate antibacterial activity against certain bacterial strains, highlighting the potential of triazole derivatives in developing antioxidant and antibacterial agents (Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016).
Transition-Metal-Catalyzed Reactions
Transition-metal-catalyzed reactions involving triazoles have been a focus for synthesizing highly functionalized nitrogen-based heterocycles. These reactions leverage the unique properties of triazoles to facilitate the formation of complex structures, which are valuable in the development of pharmaceuticals and materials. A review on denitrogenative transformations of triazoles details these methods, underlining the versatility of triazoles in organic synthesis and their potential for creating novel compounds with specific functionalities (Anbarasan, Yadagiri, & Rajasekar, 2014).
Anticancer Activities
The exploration of triazole derivatives as anticancer agents has yielded promising results. For instance, the synthesis and characterization of 1,2,4-triazole-containing hydrazide-hydrazones derived from (S)-naproxen showed that these compounds exhibit anticancer activity against prostate cancer cell lines. Such studies suggest that triazole derivatives can be potent anticancer agents, opening new avenues for cancer therapy research (Han, Bekci, Cumaoğlu, & Küçükgüzel, 2018).
properties
IUPAC Name |
4-cyclopropyl-1-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-2-24-16-6-5-13(7-14(16)17)25(22,23)20-8-12(9-20)21-10-15(18-19-21)11-3-4-11/h5-7,10-12H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGFWNWUUCYGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4CC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

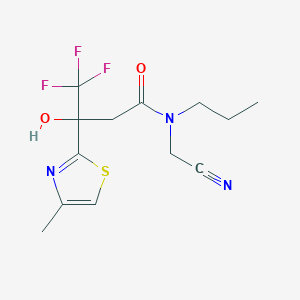
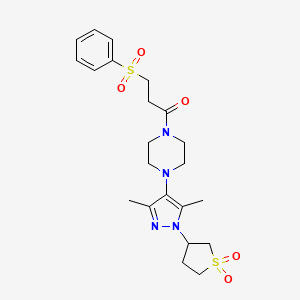
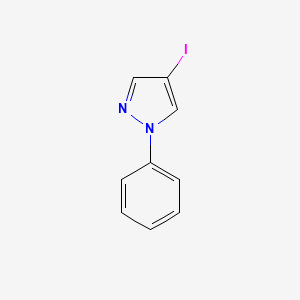

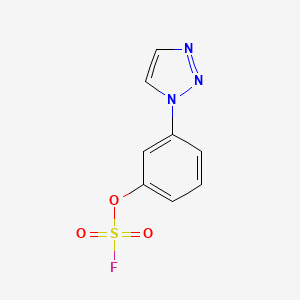
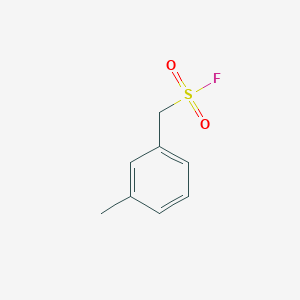
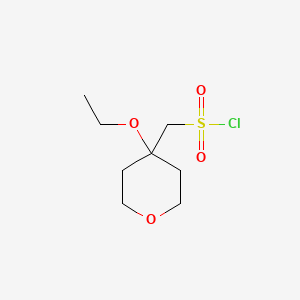
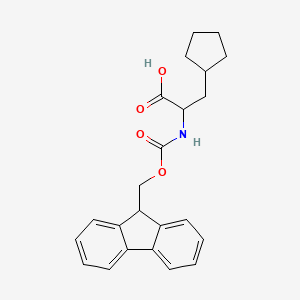
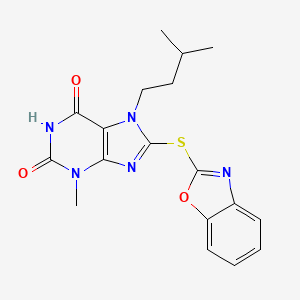
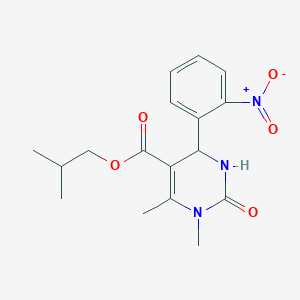
![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546709.png)
